molecular formula C12H13ClF2O2 B8397553 3-Cyclopropylmethoxy-4-difluoromethoxybenzyl chloride

3-Cyclopropylmethoxy-4-difluoromethoxybenzyl chloride

Cat. No.: B8397553
M. Wt: 262.68 g/mol
InChI Key: CDGMHLGEZNVSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylmethoxy-4-difluoromethoxybenzyl chloride is a useful research compound. Its molecular formula is C12H13ClF2O2 and its molecular weight is 262.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClF2O2

Molecular Weight

262.68 g/mol

IUPAC Name

4-(chloromethyl)-2-(cyclopropylmethoxy)-1-(difluoromethoxy)benzene

InChI

InChI=1S/C12H13ClF2O2/c13-6-9-3-4-10(17-12(14)15)11(5-9)16-7-8-1-2-8/h3-5,8,12H,1-2,6-7H2

InChI Key

CDGMHLGEZNVSSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)CCl)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of crude 3-cyclopropylmethoxy-4-difluoromethoxyphenyl alcohol (24.4 g) and pyridine (9.8 mL, 120 mmol) in chloroform (150 mL) under an argon atmosphere was treated with thionyl chloride (8.0 mL, 110 mmol) and the mixture was heated at reflux for 1 h. The solvent was removed, ether was added and the precipitate was removed by filtration. The filtrate was concentrated to a pale yellow oil (26 g).
Name
3-cyclopropylmethoxy-4-difluoromethoxyphenyl alcohol
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of crude 3-cyclopropylmethoxy-4-difluoromethoxybenzyl alcohol (24.4 g) and pyridine (9.8 mL, 120 mmol) in chloroform (150 mL) under an argon atmosphere was treated with thionyl chloride (8.0 mL, 110 mmol) and the mixture was heated at reflux for 1 h. The solvent was removed, ether was added and the precipitate was removed by filtration. The filtrate was concentrated to a pale yellow oil (26 g).
Name
3-cyclopropylmethoxy-4-difluoromethoxybenzyl alcohol
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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